N-(1,3-benzodioxol-5-ylmethyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a pyrazole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Pyrazole Formation: The pyrazole ring is formed through the condensation of hydrazines with 1,3-diketones.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The benzodioxole and methoxyphenyl groups can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxole and pyrazole moieties are known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted 3-aryloxy-2-hydroxypropanamines
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the benzodioxole and pyrazole moieties, which are less commonly found together in a single molecule. This combination may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-24-14-4-2-3-13(8-14)15-9-16(22-21-15)19(23)20-10-12-5-6-17-18(7-12)26-11-25-17/h2-9H,10-11H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
YQJQHSBQDOQTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.